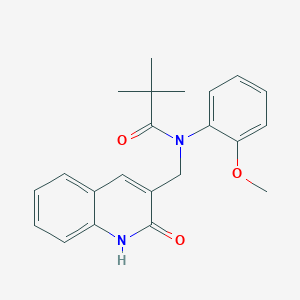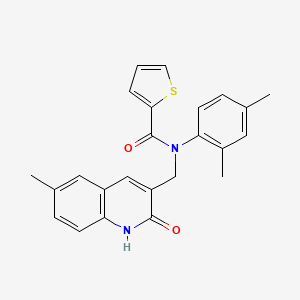
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide, also known as PT-sulfamoylphenyl-ether (PTSP), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities. PTSP has been shown to possess a number of unique properties that make it a promising candidate for use in various research applications.
作用机制
The mechanism of action of PTSP involves the selective inhibition of certain ion channels, including the TRPC3 and TRPC6 channels. These channels are involved in a variety of physiological processes, including smooth muscle contraction and regulation of blood pressure. By selectively blocking these channels, PTSP can be used to study the role of ion channels in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTSP are primarily related to its ability to selectively block certain ion channels. In vitro studies have shown that PTSP can inhibit the activity of TRPC3 and TRPC6 channels, leading to a decrease in intracellular calcium levels. This, in turn, can affect a variety of physiological processes, including smooth muscle contraction and regulation of blood pressure.
实验室实验的优点和局限性
One of the main advantages of using PTSP in laboratory experiments is its ability to selectively block certain ion channels. This makes it a valuable tool for studying the role of these channels in various biological processes. However, one limitation of using PTSP is that it may not be effective in all systems or under all conditions. Additionally, the precise mechanism of action of PTSP is still not fully understood, which may limit its use in certain applications.
未来方向
There are a number of potential future directions for research involving PTSP. One area of interest is the use of PTSP in the study of cardiovascular disease. PTSP has been shown to affect blood pressure regulation, which may have implications for the treatment of hypertension. Additionally, PTSP may be useful in the study of smooth muscle contraction, which could have applications in the treatment of conditions such as asthma and bronchitis. Finally, there is potential for the development of new drugs based on the structure of PTSP, which could have a wide range of therapeutic applications.
合成方法
The synthesis of PTSP involves the reaction of p-tert-butylphenol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to form the final product, PTSP. The synthesis of PTSP is relatively simple and can be carried out using standard laboratory equipment and techniques.
科学研究应用
PTSP has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of PTSP as a tool for studying the role of ion channels in various physiological processes. PTSP has been shown to selectively block the activity of certain ion channels, making it a valuable tool for studying the function of these channels in various biological systems.
属性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-5-7-15(8-6-14)20-18(22)13-25-16-9-11-17(12-10-16)26(23,24)21-19(2,3)4/h5-12,21H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBXRQBAMYUWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

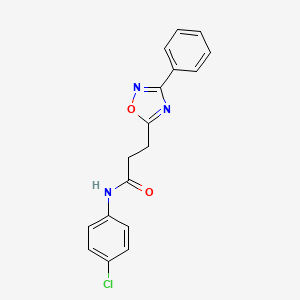
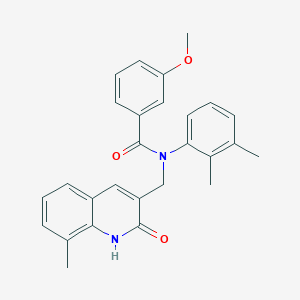

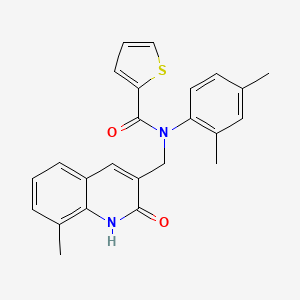
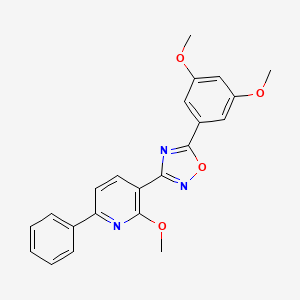
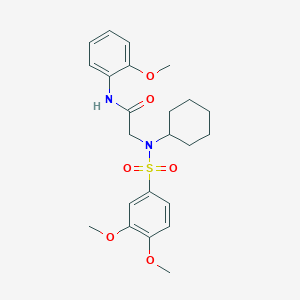
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)

![2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
